Technical Documentation Center

4-Hydroxy-3,5-dimethoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-3,5-dimethoxybenzamide
  • CAS: 3086-72-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Investigation of 4-Hydroxy-3,5-dimethoxybenzamide (Syringamide)

Foreword: Unveiling the Potential of a Syringic Acid Amide 4-Hydroxy-3,5-dimethoxybenzamide, also known as syringamide, is a phenolic compound structurally related to a class of bioactive molecules found in various natur...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Syringic Acid Amide

4-Hydroxy-3,5-dimethoxybenzamide, also known as syringamide, is a phenolic compound structurally related to a class of bioactive molecules found in various natural sources. While direct and extensive research on this specific amide is emerging, its core structure, derived from syringic acid, provides a strong rationale for investigating its potential pharmacological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for exploring the biological landscape of 4-hydroxy-3,5-dimethoxybenzamide. We will delve into its likely activities based on structure-activity relationships with well-studied analogs, provide detailed, field-proven protocols for its investigation, and outline the key signaling pathways it is likely to modulate. Our approach is not merely a list of procedures but a self-validating system of inquiry, explaining the causality behind experimental choices to ensure robust and meaningful results.

Section 1: The Chemical and Biological Context of 4-Hydroxy-3,5-dimethoxybenzamide

4-Hydroxy-3,5-dimethoxybenzamide belongs to the family of phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring. The presence of two methoxy groups at positions 3 and 5 is a hallmark of the syringyl chemical scaffold, which is prevalent in nature. This compound can be conceptualized as an amide derivative of syringic acid, a well-documented bioactive phenolic acid.

The biological activities of structurally similar compounds, such as syringic acid, syringaldehyde, and gallic acid, are extensive and provide a logical starting point for our investigation. These related molecules have demonstrated a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The central hypothesis is that 4-hydroxy-3,5-dimethoxybenzamide, by virtue of its syringyl moiety, will share some of these biological activities. The amide functional group may influence its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering unique therapeutic advantages.

Section 2: Predicted Biological Activities and Mechanistic Pathways

Based on the known activities of its structural analogs, we can predict several key biological activities for 4-hydroxy-3,5-dimethoxybenzamide. This section will explore these potential activities and the underlying signaling pathways that are likely to be involved.

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[5] This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5]

The primary signaling pathways likely to be modulated by 4-hydroxy-3,5-dimethoxybenzamide in an inflammatory context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

  • NF-κB Signaling: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that 4-hydroxy-3,5-dimethoxybenzamide could inhibit IκBα phosphorylation or degradation, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Signaling: The MAPK family, including ERK, JNK, and p38, are key regulators of inflammatory responses.[7][8] Their phosphorylation activates downstream transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators. HDMPPA has been shown to suppress the phosphorylation of MAPKs.[5] Therefore, assessing the phosphorylation status of these kinases in the presence of 4-hydroxy-3,5-dimethoxybenzamide is a critical step in elucidating its anti-inflammatory mechanism.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TAK1 TAK1 TLR4->TAK1 IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes Transcription TAK1->IKK MAPKK MKKs TAK1->MAPKK MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1->Nucleus Compound 4-Hydroxy-3,5- dimethoxybenzamide Compound->IKK Inhibits Compound->MAPKK Inhibits G DPPH_Radical DPPH• (Purple) DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral H+ donation Antioxidant 4-Hydroxy-3,5-dimethoxybenzamide (Ar-OH) Antioxidant_Radical Ar-O• Antioxidant->Antioxidant_Radical H+ donation

Caption: DPPH Radical Scavenging by 4-Hydroxy-3,5-dimethoxybenzamide.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss, often linked to oxidative stress and inflammation. [9][10]Given the predicted anti-inflammatory and antioxidant activities of 4-hydroxy-3,5-dimethoxybenzamide, it is a candidate for neuroprotection. A derivative of rhodanine containing a 5-(4-hydroxy-3,5-dimethoxybenzylidene) moiety has been shown to protect dopaminergic neurons from MPP+ toxicity, a model for Parkinson's disease. [11]This protection was associated with the upregulation of Parkin and Miro2, proteins involved in mitochondrial function and quality control. [11] Therefore, a key area of investigation for 4-hydroxy-3,5-dimethoxybenzamide would be its ability to protect neuronal cells from various insults, such as hydrogen peroxide (oxidative stress), glutamate (excitotoxicity), or 6-hydroxydopamine (a neurotoxin for dopaminergic neurons).

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments to validate the predicted biological activities of 4-hydroxy-3,5-dimethoxybenzamide.

Assessment of Cytotoxicity: MTT Assay

Before evaluating the specific biological activities of a compound, it is crucial to determine its cytotoxic profile to ensure that the observed effects are not simply due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [12][13] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [13]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. [14]2. Compound Treatment: Prepare a stock solution of 4-hydroxy-3,5-dimethoxybenzamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the compound or vehicle control (DMSO concentration should be kept below 0.1%).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). [14]4. MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [14]7. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [12]8. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

G Start Seed Cells in 96-well Plate Treat Treat with 4-Hydroxy-3,5-dimethoxybenzamide Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability (%) Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: The Griess assay is used to measure the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured at 540 nm. [15] Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with non-toxic concentrations of 4-hydroxy-3,5-dimethoxybenzamide for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours. Include a positive control (LPS alone) and a negative control (medium alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Data Presentation:

TreatmentConcentrationNitrite Concentration (µM)% Inhibition of NO Production
Control-
LPS (1 µg/mL)-
Compound + LPSConc. 1
Compound + LPSConc. 2
Compound + LPSConc. 3
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm. Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of 4-hydroxy-3,5-dimethoxybenzamide and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound or control solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Section 4: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial biological characterization of 4-hydroxy-3,5-dimethoxybenzamide. The proposed experiments are designed to provide a solid foundation of data regarding its cytotoxicity, anti-inflammatory, and antioxidant properties. Positive results from these initial screens would warrant further investigation into more complex models and mechanisms.

Future studies could include:

  • In vivo models of inflammation: For example, the carrageenan-induced paw edema model in rodents can be used to assess the in vivo anti-inflammatory efficacy. [16][17]* Detailed mechanistic studies: Western blotting to analyze the phosphorylation status of key signaling proteins (p65, IκBα, p38, JNK, ERK) and qPCR to measure the expression of inflammatory genes.

  • Neuroprotection models: Using primary neuronal cultures or animal models of neurodegeneration to confirm the neuroprotective potential.

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The exploration of 4-hydroxy-3,5-dimethoxybenzamide holds promise for the discovery of new therapeutic agents. By employing a systematic and mechanistically driven approach, researchers can effectively unlock the biological potential of this intriguing phenolic amide.

References

  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed. Retrieved from [Link]

  • PubMed. (2015). Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. Google Patents.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. National Institutes of Health. Retrieved from [Link]

  • Frontiers. (n.d.). Syringin: a naturally occurring compound with medicinal properties. Frontiers. Retrieved from [Link]

  • PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. PubMed. Retrieved from [Link]

  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Syringaldehyde Exhibits Antibacterial and Antioxidant Activities against Mycobacterium marinum Infection. PubMed. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. Retrieved from [Link]

  • MDPI. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. MDPI. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. Google Patents.
  • PubMed. (2016). Antimicrobial activity of syringic acid against Cronobacter sakazakii and its effect on cell membrane. PubMed. Retrieved from [Link]

  • KoreaMed Synapse. (n.d.). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Retrieved from [Link]

  • NIH. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. National Institutes of Health. Retrieved from [Link]

  • CORE. (n.d.). Supporting Information Biological potential of novel methoxy and hydroxy substituted heteroaromatic amides designed as promising. CORE. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • PubMed Central. (n.d.). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. PubMed. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Profiling and Multimodal Anti-Inflammatory Activity of Eugenia pyriformis Leaves Essential Oil. MDPI. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of pseudomycin A, a lipodepsinonapeptide from Pseudomonas syringae MSU 16H. PubMed. Retrieved from [Link]

  • UAHuntsville. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. PubMed. Retrieved from [Link]

  • SpringerLink. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. SpringerLink. Retrieved from [Link]

Sources

Exploratory

Unveiling the Enigmatic Mechanism of Action of 4-Hydroxy-3,5-dimethoxybenzamide: A Technical Guide for Researchers

Preamble: Navigating the Knowns and Unveiling the Probable To the dedicated researcher, scientist, and drug development professional, this guide delves into the mechanistic underpinnings of 4-Hydroxy-3,5-dimethoxybenzami...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Knowns and Unveiling the Probable

To the dedicated researcher, scientist, and drug development professional, this guide delves into the mechanistic underpinnings of 4-Hydroxy-3,5-dimethoxybenzamide, a phenolic compound of significant interest. It is imperative to acknowledge at the outset that direct, in-depth research on the specific mechanism of action of this molecule, also known as syringamide, is nascent. However, a wealth of scientific literature on structurally analogous compounds provides a robust foundation upon which we can construct a putative mechanism of action. This guide will, therefore, synthesize the established biological activities of its close relatives—bearing the core 4-hydroxy-3,5-dimethoxybenzoyl moiety—to illuminate the likely pathways through which 4-Hydroxy-3,5-dimethoxybenzamide exerts its effects. Our exploration will be grounded in the principles of chemical similarity and structure-activity relationships, offering a scientifically rigorous and insightful perspective for future research and development.

Section 1: The Syringoyl Moiety - A Pharmacophore of Potent Biological Activity

The 4-hydroxy-3,5-dimethoxybenzoyl group, often referred to as the syringoyl moiety, is the chemical cornerstone of 4-Hydroxy-3,5-dimethoxybenzamide. This structural motif is prevalent in a variety of natural and synthetic compounds that exhibit a spectrum of biological effects. The presence of the hydroxyl group and the two flanking methoxy groups on the benzene ring are critical determinants of its chemical reactivity and biological interactions. These features are known to contribute to antioxidant, antimicrobial, and enzyme inhibitory activities.

Section 2: Putative Mechanisms of Action

Based on the extensive research conducted on its structural analogs, the mechanism of action of 4-Hydroxy-3,5-dimethoxybenzamide can be postulated to be multi-faceted, primarily revolving around three core activities:

  • Antioxidant Activity and Radical Scavenging

  • Antimicrobial Effects via Membrane Disruption

  • Enzyme Inhibition

Antioxidant Prowess: A Likely Front-Line Defense

The phenolic hydroxyl group on the syringoyl moiety is a prime candidate for mediating antioxidant effects. Structurally similar compounds, such as syringic acid and syringaldehyde, are well-documented for their ability to neutralize free radicals.[1]

Causality of Experimental Choice: The evaluation of antioxidant activity is a fundamental first step in characterizing a phenolic compound. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are standard in the field because they provide a rapid and reliable measure of a compound's ability to donate a hydrogen atom or an electron to stabilize a radical species.

Experimental Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging activity of 4-Hydroxy-3,5-dimethoxybenzamide.

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzamide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of 4-Hydroxy-3,5-dimethoxybenzamide in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

G 4-Hydroxy-3,5-dimethoxybenzamide 4-Hydroxy-3,5-dimethoxybenzamide Oxidized_Compound Oxidized 4-Hydroxy-3,5-dimethoxybenzamide 4-Hydroxy-3,5-dimethoxybenzamide->Oxidized_Compound Donates H• Free_Radical Free Radical (e.g., DPPH•) Stabilized_Radical Stabilized DPPH-H Free_Radical->Stabilized_Radical Accepts H•

Antimicrobial Action: A Potential Disruptor of Microbial Integrity

The lipophilic nature of the syringoyl moiety, conferred by the methoxy groups, suggests a potential for interaction with microbial cell membranes. Syringic acid has been shown to exert its antibacterial effect against Cronobacter sakazakii by causing cell membrane dysfunction, leading to a decrease in intracellular ATP concentration and a reduction in intracellular pH.[2] Similarly, other methoxyphenol compounds have demonstrated antimicrobial activity against foodborne pathogens.[3]

Causality of Experimental Choice: To investigate the impact on cell membrane integrity, assays that measure the leakage of intracellular components (like nucleic acids and proteins) and changes in membrane potential are highly informative. These methods provide direct evidence of membrane damage.

Experimental Protocol: Assessment of Bacterial Membrane Damage

Objective: To determine if 4-Hydroxy-3,5-dimethoxybenzamide causes damage to the bacterial cell membrane.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • 4-Hydroxy-3,5-dimethoxybenzamide

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stain

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS to a specific optical density.

  • Treat the bacterial suspension with different concentrations of 4-Hydroxy-3,5-dimethoxybenzamide.

  • Incubate at 37°C for a defined period.

  • Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to the suspension.

  • Measure the fluorescence intensity using a fluorometer or visualize the stained cells under a fluorescence microscope.

  • An increase in fluorescence indicates membrane damage.

G Compound 4-Hydroxy-3,5-dimethoxybenzamide Membrane Bacterial Cell Membrane Compound->Membrane Intercalates/Interacts Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Enzyme Inhibition: A Modulator of Biological Pathways

Derivatives of 3,5-dimethoxy-4-hydroxybenzaldehyde have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[4] This suggests that 4-Hydroxy-3,5-dimethoxybenzamide may also act as an enzyme inhibitor. The benzamide functional group itself can participate in hydrogen bonding and other interactions within an enzyme's active site.

Causality of Experimental Choice: Enzyme inhibition assays are crucial for identifying specific molecular targets. By selecting enzymes relevant to particular disease pathways (e.g., AChE for Alzheimer's disease), researchers can probe the therapeutic potential of a compound. The use of a known inhibitor as a positive control is essential for validating the assay.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the inhibitory effect of 4-Hydroxy-3,5-dimethoxybenzamide on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 4-Hydroxy-3,5-dimethoxybenzamide

  • Phosphate buffer

  • 96-well microplate

  • Microplate reader

  • Galantamine (positive control)

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate (ATCI) and DTNB.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition and the IC50 value as described in the DPPH assay protocol.

G cluster_0 Enzyme Active Site Enzyme Enzyme (e.g., AChE) Product Product Formation Enzyme->Product Binds Substrate Inhibition Inhibition of Product Formation Enzyme->Inhibition Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Compound 4-Hydroxy-3,5-dimethoxybenzamide Compound->Enzyme Binds to Active Site

Section 3: Quantitative Data from Analogous Compounds

To provide a quantitative context for the proposed mechanisms, the following table summarizes the reported activities of compounds structurally related to 4-Hydroxy-3,5-dimethoxybenzamide.

CompoundBiological ActivityAssayResult (IC50/MIC)Reference
Syringic AcidAntibacterialMIC against C. sakazakii5 mg/mL[2]
3,5-dimethoxy-4-hydroxybenzaldehyde thiosemicarbazone derivativesAcetylcholinesterase InhibitionAChE Inhibition AssayKᵢ values: 51.11 - 278.10 nM[4]
3,5-dimethoxy-4-hydroxybenzaldehyde thiosemicarbazone derivativesCarbonic Anhydrase InhibitionhCA I & II Inhibition AssayKᵢ values: 60.32 - 307.70 nM[4]
VanillinAntibacterialIC50 against S. aureus1.38 mM[3]

Note: These values are for analogous compounds and should be considered as indicative of the potential activity of 4-Hydroxy-3,5-dimethoxybenzamide.

Section 4: Concluding Remarks and Future Directions

While direct experimental evidence for the mechanism of action of 4-Hydroxy-3,5-dimethoxybenzamide remains to be fully elucidated, the data from structurally related compounds provide a strong, rational basis for predicting its biological activities. The syringoyl moiety is a versatile pharmacophore that likely endows this compound with antioxidant, antimicrobial, and enzyme-inhibiting properties.

Future research should focus on validating these putative mechanisms through rigorous in vitro and in vivo studies on 4-Hydroxy-3,5-dimethoxybenzamide itself. Elucidating its specific molecular targets and signaling pathways will be crucial for unlocking its full therapeutic potential. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations.

References

  • Demir, Y., et al. (2022). Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4‐hydroxy‐3,5‐dimethoxy benzaldehyde motif. Journal of the Chinese Chemical Society, 69(12), 2135-2147. [Link]

  • Shi, C., et al. (2016). Antimicrobial activity of syringic acid against Cronobacter sakazakii and its effect on cell membrane. Food Control, 62, 179-184. [Link]

  • Zengin, H., & Baysal, A. H. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1849. [Link]

  • Srinivasan, M., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 577-588. [Link]

Sources

Foundational

4-Hydroxy-3,5-dimethoxybenzamide solubility and stability profile

An In-Depth Technical Guide to the Solubility and Stability Profile of 4-Hydroxy-3,5-dimethoxybenzamide (Syringamide) Audience: Researchers, Scientists, and Drug Development Professionals Abstract: 4-Hydroxy-3,5-dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability Profile of 4-Hydroxy-3,5-dimethoxybenzamide (Syringamide)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxy-3,5-dimethoxybenzamide, also known as Syringamide, is a phenolic compound of interest in various scientific domains. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is a prerequisite for any meaningful application, from medicinal chemistry to materials science. This guide provides a comprehensive framework for characterizing Syringamide, synthesizing established principles of pharmaceutical analysis with actionable experimental protocols. We delve into the causality behind experimental design for solubility and stability assessment, offering a self-validating system for robust characterization. This document is intended to serve as a foundational resource for scientists initiating work with this molecule, enabling the development of stable formulations and reliable analytical methods.

Introduction and Physicochemical Profile

4-Hydroxy-3,5-dimethoxybenzamide is a derivative of syringic acid, characterized by a central benzene ring substituted with a hydroxyl group, two methoxy groups, and a carboxamide group. These functional groups dictate its chemical behavior, influencing its solubility, stability, and potential for intermolecular interactions. Before embarking on formulation or analytical development, a baseline understanding of its core physicochemical properties is essential.

While extensive public data on Syringamide is limited, a profile can be constructed from available information and theoretical calculations.

Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dimethoxybenzamide

PropertyValueSource / Comment
Synonyms SyringamideECHEMI[1]
Molecular Formula C₉H₁₁NO₄-
Molecular Weight 197.19 g/mol ECHEMI[1]
Appearance White crystalline powderECHEMI[1]
Melting Point 184-185 °CECHEMI[1]
XLogP3 (Computed) 0.4ECHEMI[1]
Hydrogen Bond Donor Count 2ECHEMI[1]
Hydrogen Bond Acceptor Count 4ECHEMI[1]

The presence of both hydrogen bond donors (the phenolic hydroxyl and amide N-H) and acceptors (the carbonyl oxygen, methoxy oxygens, and hydroxyl oxygen) suggests a capacity for complex solvation behavior. The low computed XLogP3 value indicates a relatively hydrophilic nature, suggesting that while solubility in polar organic solvents is likely, aqueous solubility may be limited and highly pH-dependent.

Solubility Profile: A Strategic Approach

A comprehensive solubility assessment is critical for developing viable formulations and designing analytical experiments. The statement that Syringamide is "soluble in organic solvents" provides a starting point, but a quantitative and systematic evaluation is required for advanced applications.[2]

Causality in Solvent Selection

The choice of solvents should be guided by the molecule's structure. Syringamide's phenolic and amide groups suggest that polar protic and aprotic solvents will be effective. A strategic selection would include solvents spanning a range of polarities and hydrogen bonding capabilities.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These can engage in hydrogen bonding with Syringamide's functional groups. Aqueous solubility is expected to be low at neutral pH but will increase significantly at pH values above the pKa of the phenolic hydroxyl group, where the molecule becomes an ionized, more soluble phenolate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and are generally excellent solubilizers for molecules like Syringamide.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents due to the molecule's polarity.

For structurally similar compounds like syringic acid, the observed descending order of solubility was: 1,4-dioxane > acetone > acetonitrile > ethyl acetate > methanol > ethanol > 1-butanol > isopropanol > water.[4] This provides a valuable heuristic for prioritizing solvent screening for Syringamide.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of Syringamide, a self-validating system that ensures accuracy.

Objective: To quantify the saturation solubility of 4-Hydroxy-3,5-dimethoxybenzamide in a panel of pharmaceutically relevant solvents at controlled temperatures.

Methodology:

  • Preparation: Add an excess amount of Syringamide to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration plateaus.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to prevent artificially high results.

  • Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined against a calibration curve prepared from a known standard of Syringamide.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling & Analysis A Add excess Syringamide to known volume of solvent B Agitate at constant T (e.g., 24-48h) A->B Achieve Saturation C Collect supernatant B->C Settle Solids D Filter (0.22 µm) C->D E Dilute accurately D->E F Quantify via HPLC-UV E->F

Caption: A standardized workflow for determining equilibrium solubility.

Stability Profile and Degradation Pathway Analysis

Understanding a molecule's intrinsic stability is paramount for determining its shelf-life, storage conditions, and potential liabilities.[5] Forced degradation (stress testing) is an essential tool used to identify likely degradation products, elucidate degradation pathways, and establish the specificity of stability-indicating analytical methods.[6][7] The principles outlined by the International Council for Harmonisation (ICH) provide the framework for this investigation.

Rationale for Stress Conditions

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[8] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without generating irrelevant secondary products that would not appear under normal storage conditions.[6][9]

Table 2: Recommended Forced Degradation Conditions for Syringamide

Stress ConditionProposed ConditionsRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °CThe amide functional group is susceptible to acid-catalyzed hydrolysis, which would yield syringic acid and ammonia.[7]
Base Hydrolysis 0.1 M NaOH at room temp.The amide is also susceptible to base-catalyzed hydrolysis. The phenolic hydroxyl group will be deprotonated, which may influence the reaction rate.
Oxidation 3% H₂O₂ at room temp.The phenolic hydroxyl group is a primary target for oxidation, potentially leading to the formation of quinone-type structures or ring-opening products. The methoxy groups may also be susceptible.[6]
Thermal Solid state at 80 °C / 75% RHEvaluates the intrinsic thermal stability of the molecule in the solid state. High humidity can accelerate degradation.
Photostability Solution & solid exposed to ICH Q1B compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)Phenolic compounds can be susceptible to photodegradation. The study should include a dark control to differentiate between thermal and light-induced degradation.
Hypothesized Degradation Pathways

Based on the functional groups present in 4-Hydroxy-3,5-dimethoxybenzamide, two primary degradation pathways can be postulated. The development of a stability-indicating method is crucial for separating the parent compound from these potential degradants.

Diagram 2: Hypothesized Degradation Pathways for Syringamide

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway parent 4-Hydroxy-3,5-dimethoxybenzamide (Syringamide) hydrolysis_prod 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid) parent->hydrolysis_prod Acid/Base (H₂O) oxidation_prod Quinone-type Species (Hypothetical) parent->oxidation_prod Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation routes for Syringamide under stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to investigating the stability of Syringamide.

Objective: To identify the degradation pathways of Syringamide and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Syringamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final acid/base concentration of 0.1 M. Place samples in a temperature-controlled bath.

    • Oxidation: Mix the stock solution with an appropriate volume of H₂O₂ to achieve the target concentration (e.g., 3%). Protect from light.

    • Thermal/Photolytic: Expose both solid powder and solution samples to the conditions specified in Table 2.

  • Time Point Sampling: Withdraw aliquots at predefined intervals (e.g., 0, 2, 4, 8, 24 hours). For hydrolytic samples, neutralize the aliquot immediately (base for acid-stressed, acid for base-stressed) to halt the degradation reaction.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method, typically HPLC or UPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Purity/Assay: Calculate the percentage of Syringamide remaining at each time point.

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound, ensuring no co-eluting degradants.

    • Mass Balance: Account for the total drug-related material by summing the assay of the parent drug and the amounts of all degradation products. A good mass balance (95-105%) indicates that all significant degradants have been detected.

    • Degradant Identification: Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradation products and propose structures based on fragmentation patterns.

Diagram 3: General Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Data Analysis A Prepare Drug Substance Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Heat / Light (ICH Q1B) A->E F Sample at Time Points (Neutralize if needed) B->F C->F D->F E->F G Analyze via LC-PDA-MS F->G H Assess Assay & Purity G->H I Check Mass Balance G->I J Identify Degradants G->J

Caption: A systematic approach to executing a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.[10]

Method Development Strategy

The development of a robust SIM for Syringamide should be based on reverse-phase chromatography.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point.[10]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape. A gradient is necessary to ensure elution of both the relatively polar parent compound and potentially less polar degradation products.

  • Detection: A PDA detector should be used to monitor at multiple wavelengths and to assess peak purity. A wavelength maximum for phenolic compounds is often around 270 nm.[10]

  • Mass Spectrometry: Coupling the HPLC to a mass spectrometer is invaluable for identifying unknown degradation products generated during stress testing.[11]

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by running stressed samples and showing resolution between the parent peak and all degradation product peaks.

  • Linearity, Range, Accuracy, and Precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Robustness.

Conclusion

The successful development of any product containing 4-Hydroxy-3,5-dimethoxybenzamide hinges on a fundamental understanding of its solubility and stability. This guide provides a comprehensive, scientifically-grounded framework for researchers to systematically characterize these critical attributes. By employing the detailed protocols for solubility assessment and forced degradation, scientists can generate the robust data necessary to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of their materials. The elucidation of degradation pathways and the development of a validated stability-indicating method are not merely regulatory requirements; they are cornerstones of good science that ensure the integrity of research and development outcomes.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]

  • Jahagirdar, D. V., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]

  • Kadam, S. S., et al. (2015). Forced degradation studies: Regulatory considerations and implementation. Bioanalysis. Available at: [Link]

  • Kamal, M. M. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Singh, S., et al. (2010). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Hydroxy-3,5-dimethoxybenzamide

Abstract This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 4-Hydroxy-3,5-dimethoxybenzamide, a key phenolic compound with significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 4-Hydroxy-3,5-dimethoxybenzamide, a key phenolic compound with significant interest in medicinal chemistry and materials science. The protocols outlined herein are designed to ensure the identity, purity, and stability of the compound, employing a multi-technique approach. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods.

Introduction: The Scientific Imperative for Rigorous Characterization

4-Hydroxy-3,5-dimethoxybenzamide, also known as syringamide, is a phenolic compound of interest due to its structural similarity to biologically active natural products.[1] Its potential applications in drug discovery and as a building block in polymer chemistry necessitate a thorough understanding of its physicochemical properties. The identity, purity, and stability of such a compound are not merely academic exercises; they are foundational to its efficacy and safety in any application. This application note details a suite of analytical techniques that, when used in concert, provide a comprehensive characterization of 4-Hydroxy-3,5-dimethoxybenzamide.

The analytical workflow presented here is designed to be a self-validating system. Each technique provides a unique piece of the molecular puzzle, and the congruence of the data from all methods provides a high degree of confidence in the final characterization.

cluster_characterization Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Purified Compound HPLC HPLC Characterization->HPLC Purity & Quantification MS MS Characterization->MS Molecular Weight & Structure NMR NMR Characterization->NMR Structural Elucidation FTIR FTIR Characterization->FTIR Functional Groups UV-Vis UV-Vis Characterization->UV-Vis Electronic Transitions Thermal Analysis Thermal Analysis Characterization->Thermal Analysis Thermal Stability

Caption: Integrated analytical workflow for 4-Hydroxy-3,5-dimethoxybenzamide.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-Hydroxy-3,5-dimethoxybenzamide and for its quantification. A reverse-phase method is particularly well-suited for this moderately polar compound.

Rationale for Method Selection

The choice of a C18 stationary phase provides excellent retention and separation of phenolic compounds from potential non-polar and polar impurities. An acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent solubilizing properties for this class of compounds.

Detailed HPLC Protocol

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.[2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Hydroxy-3,5-dimethoxybenzamide.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Column Newcrom R1, C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid[3]
Flow Rate 1.0 mL/min[2]
Detection Wavelength ~270 nm (based on UV-Vis data of similar compounds)[2]
Injection Volume 10 µL
Column Temperature 25 °C

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides an accurate determination of the molecular weight and invaluable structural information through the analysis of fragmentation patterns.

Ionization and Instrumentation

Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.

Predicted Fragmentation Pathway

Based on the structure of 4-Hydroxy-3,5-dimethoxybenzamide and data from its aldehyde analog, syringaldehyde, the following fragmentation patterns can be anticipated.[4][5] The initial loss of ammonia from the protonated molecule is a likely fragmentation pathway for the amide. Subsequent losses of methyl radicals and carbon monoxide are also expected.

C9H11NO4\n(MW: 197.19) C9H11NO4 (MW: 197.19) m/z 198.08\n[M+H]+ m/z 198.08 [M+H]+ C9H11NO4\n(MW: 197.19)->m/z 198.08\n[M+H]+ ESI+ m/z 181.05\n[M+H - NH3]+ m/z 181.05 [M+H - NH3]+ m/z 198.08\n[M+H]+->m/z 181.05\n[M+H - NH3]+ -NH3 m/z 166.03\n[M+H - NH3 - CH3]+ m/z 166.03 [M+H - NH3 - CH3]+ m/z 181.05\n[M+H - NH3]+->m/z 166.03\n[M+H - NH3 - CH3]+ -CH3 m/z 138.03\n[M+H - NH3 - CH3 - CO]+ m/z 138.03 [M+H - NH3 - CH3 - CO]+ m/z 166.03\n[M+H - NH3 - CH3]+->m/z 138.03\n[M+H - NH3 - CH3 - CO]+ -CO

Caption: Predicted ESI-MS fragmentation of 4-Hydroxy-3,5-dimethoxybenzamide.

LC-MS/MS Protocol

Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Liquid Chromatography:

  • Utilize the HPLC conditions outlined in Section 2.2, replacing phosphoric acid with 0.1% formic acid for MS compatibility.[3]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Range (Full Scan) m/z 50-300
Collision Energy (for MS/MS) 10-30 eV (optimized for precursor ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-Hydroxy-3,5-dimethoxybenzamide.

Expected ¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Key signals will include a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methoxy protons, a broad singlet for the phenolic hydroxyl proton, and two broad singlets for the amide protons.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the methoxy carbons.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[2]

Sample Preparation:

  • Dissolve 5-10 mg of 4-Hydroxy-3,5-dimethoxybenzamide in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (OH and NH₂).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Program Standard single-pulse
Spectral Width 0-12 ppm
Acquisition Time 2-4 seconds
Relaxation Delay 5 seconds
Number of Scans 16

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse Program Proton-decoupled single-pulse
Spectral Width 0-200 ppm
Acquisition Time 1-2 seconds
Relaxation Delay 2 seconds
Number of Scans 1024 or more

Predicted Chemical Shifts:

Proton AssignmentPredicted ¹H Shift (ppm)Carbon AssignmentPredicted ¹³C Shift (ppm)
Aromatic-H~7.0-7.2 (s, 2H)C=O~168
Methoxy-H~3.8 (s, 6H)[6]C-OH~148
Phenolic-OH~9.0 (br s, 1H)[6]C-OCH₃~140
Amide-NH₂~7.5 and ~7.0 (br s, 2H)C-C=O~125
Aromatic C-H~105
-OCH₃~56

Spectroscopic Methods: FTIR and UV-Vis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Assignment
3450-3150O-H and N-H stretching (broad)[7]
~3000Aromatic C-H stretching
~2950, ~2850Aliphatic C-H stretching (methoxy)
~1650C=O stretching (Amide I)[7]
~1600N-H bending (Amide II) and C=C stretching
~1250C-O stretching (aryl ether)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the chromophore.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in methanol (e.g., 0.01 mg/mL).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm.

Expected Absorption Maxima (λmax): Based on structurally similar compounds, absorption maxima are expected around 220 nm and 270-310 nm, corresponding to π → π* transitions within the benzene ring and the conjugated system.[8]

Thermal Analysis: DSC and TGA

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and decomposition profile of 4-Hydroxy-3,5-dimethoxybenzamide.[9]

Principles of Thermal Analysis
  • DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.[2]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to study decomposition and thermal stability.[2]

Thermal Analysis Protocol

Instrumentation: A simultaneous TGA/DSC instrument.

Experimental Conditions:

  • Sample Pan: Aluminum

  • Sample Weight: 5-10 mg

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 600 °C

Expected Results:

  • A sharp endothermic peak in the DSC curve corresponding to the melting point of the compound.

  • The TGA curve will likely show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule.

Conclusion: A Unified Approach to Compound Characterization

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 4-Hydroxy-3,5-dimethoxybenzamide. By integrating data from chromatographic, spectrometric, and thermal techniques, researchers can confidently establish the identity, purity, and stability of this important compound. This multi-faceted approach is essential for ensuring the quality and reliability of data in research and development.

References

  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]

  • Request PDF. (n.d.). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. ResearchGate. [Link]

  • SIELC Technologies. (2018, February 16). Benzamide, 4-hydroxy-3,5-dimethoxy-. [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Mass Spectrometry Data Center. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

  • ResearchGate. (n.d.). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. [Link]

  • ResearchGate. (n.d.). UV spectra overlays of 4-hydroxy-3-methoxybenzaldehyde and.... [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. IR Spectrum. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Mass Spectrum. [Link]

  • ResearchGate. (n.d.). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • Abo Akademi. (n.d.). Thermal Analysis TGA / DTA. [Link]

  • PubMed. (2003). Determination of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyldaunorubicin and its 13-hydroxy metabolite by direct injection of human plasma into a column-switching liquid chromatography system with mass spectrometric detection. [Link]

  • ResearchGate. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. [Link]

  • Chegg.com. (2021). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]

  • ResearchGate. (n.d.). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. [Link]

  • ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. [Link]

  • Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]

  • ResearchGate. (n.d.). Figure 3. UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL.... [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. [Link]

Sources

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 4-Hydroxy-3,5-dimethoxybenzamide

Introduction: Unveiling the Structural Signature of a Key Bioactive Scaffold 4-Hydroxy-3,5-dimethoxybenzamide, also known as syringamide, is a phenolic amide that serves as a crucial building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structural Signature of a Key Bioactive Scaffold

4-Hydroxy-3,5-dimethoxybenzamide, also known as syringamide, is a phenolic amide that serves as a crucial building block in medicinal chemistry and natural product synthesis. Its structural motif is found in a variety of biologically active compounds. Accurate and unambiguous structural characterization is paramount in the development of novel therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise elucidation of molecular structures in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 4-Hydroxy-3,5-dimethoxybenzamide, offering insights into experimental protocols, spectral interpretation, and the underlying principles that govern the observed chemical shifts and coupling patterns. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this important molecule.

Molecular Structure and Numbering

The structural integrity of any spectral assignment relies on a clear and consistent numbering system. The following diagram illustrates the IUPAC numbering for 4-Hydroxy-3,5-dimethoxybenzamide, which will be used throughout this guide for all spectral assignments.

Figure 1: Chemical structure of 4-Hydroxy-3,5-dimethoxybenzamide with atom numbering.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

Rationale: Proper sample preparation is critical for acquiring high-quality NMR spectra. The choice of solvent is paramount; it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1] The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues with solubility and line broadening.[2]

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzamide (purity ≥95%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) (optional, as an internal standard)

  • High-quality 5 mm NMR tubes

  • Volumetric flask and pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of 4-Hydroxy-3,5-dimethoxybenzamide for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Addition: Dissolve the weighed sample in approximately 0.6 mL of DMSO-d₆ in a small, clean vial. DMSO-d₆ is a suitable solvent for this compound and its residual proton signal can be used as a secondary chemical shift reference.

  • Internal Standard (Optional): If absolute chemical shift accuracy is required, a small amount of TMS can be added. However, modern spectrometers can accurately reference the spectrum to the residual solvent signal.[3]

  • Homogenization: Gently vortex the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

Rationale: The choice of NMR spectrometer and acquisition parameters will influence the quality of the resulting spectra. A higher field strength spectrometer generally provides better signal dispersion and sensitivity. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): Approximately 200-220 ppm, centered around 110 ppm

Data Analysis and Spectral Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectra of 4-Hydroxy-3,5-dimethoxybenzamide based on its chemical structure and data from similar compounds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Hydroxy-3,5-dimethoxybenzamide is expected to show four distinct signals corresponding to the aromatic protons, the methoxy protons, the amide protons, and the phenolic hydroxyl proton.

Workflow for ¹H NMR Spectral Interpretation:

Figure 2: Workflow for the interpretation of a ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2, H6~7.0-7.2Singlet2HThese two aromatic protons are chemically equivalent due to the molecule's symmetry. They appear as a singlet in the aromatic region.
-OCH₃ (C8, C9)~3.8Singlet6HThe six protons of the two equivalent methoxy groups are highly shielded and appear as a single, intense singlet.
-CONH₂~7.3 and ~7.8Two Broad Singlets2HThe two amide protons are diastereotopic and not chemically equivalent, thus they are expected to appear as two separate broad signals. Their chemical shifts can be concentration and temperature dependent.
-OH~9.0-9.5Broad Singlet1HThe phenolic hydroxyl proton is acidic and its signal is typically broad due to chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 4-Hydroxy-3,5-dimethoxybenzamide is expected to display five distinct signals due to the molecule's symmetry.

Predicted ¹³C NMR Spectral Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7 (C=O)~168The carbonyl carbon of the amide group is significantly deshielded and appears at a low field.
C3, C5~148These aromatic carbons are attached to the electron-donating methoxy groups, leading to a downfield shift.
C4~140The aromatic carbon bearing the hydroxyl group is also shifted downfield.
C1~125This quaternary aromatic carbon is in a relatively shielded environment compared to the oxygen-substituted carbons.
C2, C6~105These aromatic carbons are shielded by the ortho and para electron-donating groups and appear at a higher field.
C8, C9 (-OCH₃)~56The carbons of the two equivalent methoxy groups appear in the typical range for sp³ carbons attached to an oxygen atom.

Discussion of Key Structural Features and their NMR Signatures

  • Symmetry: The C₂ᵥ symmetry of the 4-Hydroxy-3,5-dimethoxybenzamide molecule is a key feature that simplifies both the ¹H and ¹³C NMR spectra. This symmetry renders the two methoxy groups, as well as the aromatic protons and carbons at the 2 and 6 positions, and the carbons at the 3 and 5 positions, chemically equivalent. This results in fewer signals than the total number of protons and carbons in the molecule.

  • Aromatic Region: The aromatic protons (H2 and H6) give rise to a singlet, confirming their equivalence. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-donating hydroxyl and methoxy groups cause a significant upfield shift for the ortho and para carbons (C2 and C6) and a downfield shift for the carbons directly attached to them (C3, C4, and C5).[4]

  • Amide Protons: The two protons of the primary amide group are not equivalent and are expected to show separate resonances. This is due to the restricted rotation around the C-N bond, which has partial double bond character. This restricted rotation places one proton syn and the other anti to the carbonyl oxygen, resulting in different chemical environments.[5]

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-Hydroxy-3,5-dimethoxybenzamide. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently characterize this important molecule. The predicted spectral data, based on established NMR principles and data from analogous structures, serves as a valuable reference for the structural verification of syringamide and its derivatives in various research and development settings.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ASARUDDIN et al. Available from: [Link]

  • Phcogj.com Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. Available from: [Link]

  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. (2018). ResearchGate. Available from: [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021). Molecular Physics. Available from: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available from: [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available from: [Link]

  • Proton NMR Table. Michigan State University Department of Chemistry. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available from: [Link]

  • Chemical shifts. University College London. Available from: [Link]

  • Benzamide, 4-hydroxy-3,5-dimethoxy-. SIELC Technologies. Available from: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Available from: [Link]

Sources

Method

in vitro assay for testing 4-Hydroxy-3,5-dimethoxybenzamide activity

An Application Note and Protocol for the In Vitro Assessment of 4-Hydroxy-3,5-dimethoxybenzamide Activity Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Assessment of 4-Hydroxy-3,5-dimethoxybenzamide Activity

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 4-Hydroxy-3,5-dimethoxybenzamide, a phenolic compound with potential therapeutic applications. Recognizing the structural similarities to other bioactive molecules with known antioxidant and anti-inflammatory properties, this document outlines a multi-assay approach to characterize its activity profile.[1][2][3] We present detailed, field-proven protocols for assessing antioxidant capacity via the DPPH radical scavenging assay, anti-inflammatory potential through an NF-κB luciferase reporter assay, and direct target engagement using the Cellular Thermal Shift Assay (CETSA). The causality behind experimental choices, self-validating systems including positive and negative controls, and data interpretation guidelines are integrated throughout. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological functions of 4-Hydroxy-3,5-dimethoxybenzamide.

Introduction: Unveiling the Potential of 4-Hydroxy-3,5-dimethoxybenzamide

4-Hydroxy-3,5-dimethoxybenzamide is a phenolic compound whose biological activities are not yet extensively characterized.[1] However, its structural resemblance to other methoxy- and hydroxy-substituted benzamides and related phenolic compounds suggests a potential for therapeutic relevance.[4] Notably, compounds with similar structural motifs, such as gallic acid and 3,5-dihydroxy-4-methoxybenzyl alcohol, have demonstrated significant antioxidant and anti-inflammatory activities.[2][3] These properties are crucial in combating a myriad of pathologies driven by oxidative stress and chronic inflammation, including neurodegenerative diseases, cardiovascular disorders, and cancer.

The primary objective of this application note is to provide a robust and logical framework for the initial in vitro characterization of 4-Hydroxy-3,5-dimethoxybenzamide. The proposed assays are selected to provide a multi-faceted view of the compound's potential bioactivities, from broad antioxidant capacity to specific effects on key inflammatory signaling pathways and direct target engagement.

Foundational Assays for Bioactivity Screening

A hierarchical approach to screening is recommended, beginning with broad, cost-effective assays and progressing to more complex, mechanism-specific evaluations.

Assessment of Antioxidant Activity: The DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the free radical scavenging ability of a compound.[5][6] DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow and a corresponding decrease in absorbance.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of 4-Hydroxy-3,5-dimethoxybenzamide D Add DPPH solution to compound dilutions and controls A->D B Prepare DPPH solution in methanol B->D C Prepare Ascorbic Acid (Positive Control) C->D E Incubate in the dark at room temperature D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition and IC50 value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound: Prepare a 1 mg/mL stock solution of 4-Hydroxy-3,5-dimethoxybenzamide in a suitable solvent (e.g., DMSO or methanol). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox and dilute similarly to the test compound.

    • Blank: The solvent used to dissolve the test compound.

  • Assay Procedure:

    • Pipette 1.0 mL of the DPPH solution into test tubes.

    • Add 1.0 mL of each concentration of the test compound, positive control, or blank to the respective tubes.

    • Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-Inflammatory Activity: NF-κB Reporter Assay

Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[9] This assay utilizes a cell line stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation by the test compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.

Signaling Pathway:

NFkB_Pathway cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB Bound NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Pro-inflammatory Gene Expression Compound 4-Hydroxy-3,5- dimethoxybenzamide Compound->IKK Inhibits? Compound->NFkB Inhibits? NFkB_nuc->Gene Activates Transcription

Caption: Canonical NF-κB signaling pathway and potential points of inhibition.

Protocol:

  • Cell Culture and Seeding:

    • Use a suitable cell line, such as HEK293 or RAW264.7, stably expressing an NF-κB luciferase reporter.

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and selection antibiotic).

    • Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of 4-Hydroxy-3,5-dimethoxybenzamide and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

    • Pre-treat the cells with the compound or controls for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated stimulated wells as controls.

  • Luciferase Assay:

    • Remove the media and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit (e.g., Promega ONE-Glo™).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay performed in a parallel plate) to account for any cytotoxic effects of the compound.

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated vehicle control.

    • Determine the IC50 value for the inhibition of NF-κB activation.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying the direct binding of a compound to its protein target within a cellular environment.[10][11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase the protein's stability, causing it to denature at a higher temperature.[14] In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The soluble fraction is separated from the aggregated proteins, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or ELISA.

Workflow:

CETSA_Workflow A Treat cells with compound or vehicle control B Heat cell suspensions to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw cycles) B->C D Separate soluble and precipitated fractions (centrifugation) C->D E Collect supernatant (soluble proteins) D->E F Quantify target protein in supernatant (e.g., Western Blot, ELISA) E->F G Plot protein abundance vs. temperature to generate melt curves F->G

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line to near confluency.

    • Treat the cells with a high concentration of 4-Hydroxy-3,5-dimethoxybenzamide or vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by cooling to room temperature.[10]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein in each sample using Western blotting or another protein detection method. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both the vehicle and compound-treated samples, plot the relative amount of soluble target protein against the temperature.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization of the target protein.

Data Summary and Interpretation

To facilitate a clear comparison of results, all quantitative data should be summarized in a structured table.

AssayParameter Measured4-Hydroxy-3,5-dimethoxybenzamidePositive Control
DPPH Scavenging IC50 (µg/mL)Experimental ValueAscorbic Acid: ~8 µg/mL
NF-κB Inhibition IC50 (µM)Experimental ValueBay 11-7082: ~10 µM
CETSA Thermal Shift (ΔTm in °C)Experimental ValueCompound-specific

Interpretation:

  • DPPH Assay: A low IC50 value indicates potent antioxidant activity.

  • NF-κB Assay: A low IC50 value suggests significant anti-inflammatory potential by inhibiting the NF-κB pathway. It is crucial to confirm that the observed effect is not due to cytotoxicity.

  • CETSA: A positive thermal shift provides strong evidence that the compound directly engages with the target protein in a cellular context. The magnitude of the shift can correlate with binding affinity.

References

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • Simeonov, A., & Davis, M. I. (2017). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1657, 239-255. Available from: [Link]

  • Bakthavatchalu, V., Jeyabal, P., & Muthusamy, K. (2017). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of Young Pharmacists, 9(3), 329-334. Available from: [Link]

  • DiDonato, J. A., & Mercurio, F. (2003). Assaying Homodimers of NF-κB in Live Single Cells. Science's STKE, 2003(171), pl3. Available from: [Link]

  • Saha, S., Buttari, B., Panieri, E., Profumo, E., & Saso, L. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. Available from: [Link]

  • Handa, M., & Sharma, M. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Chávez-Magaña, M. C., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(14), 5489. Available from: [Link]

  • Yamamoto, M., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Antioxidants, 11(10), 1999. Available from: [Link]

  • Wang, S., et al. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Foods, 11(19), 3097. Available from: [Link]

  • Wikipedia. (n.d.). NF-κB. Available from: [Link]

  • Yamamoto, M., et al. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Food and Chemical Toxicology, 195, 115619. Available from: [Link]

  • Al-snafi, A. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(04), 173-179. Available from: [Link]

  • Jaiswal, A. K. (2007). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 282(11), 7861-7865. Available from: [Link]

  • Perković, I., et al. (n.d.). Supporting Information Biological potential of novel methoxy and hydroxy substituted heteroaromatic amides designed as promising. CORE. Available from: [Link]

  • Pios, A., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PLoS ONE, 15(1), e0225916. Available from: [Link]

  • Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4432. Available from: [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Available from: [Link]

  • Harper, M. T., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359496. Available from: [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(38), 12391-12395. Available from: [Link]

Sources

Application

Application Notes & Protocols: A Strategic Guide to Developing 4-Hydroxy-3,5-dimethoxybenzamide Derivatives for Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone of numerous pharmacologically active agents. Its unique structural f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone of numerous pharmacologically active agents. Its unique structural features allow it to participate in various non-covalent interactions with biological targets, rendering it a "privileged scaffold." Within this class, 4-Hydroxy-3,5-dimethoxybenzamide, a derivative of syringic acid, presents a compelling starting point for novel drug discovery. The syringyl moiety is found in nature and is associated with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of 4-Hydroxy-3,5-dimethoxybenzamide derivatives, from initial chemical synthesis to biological screening and in silico evaluation.

The rationale for selecting this scaffold is twofold. First, the presence of three key functional groups—a phenolic hydroxyl, a primary amide, and a dimethoxy-substituted aromatic ring—offers multiple, chemically distinct handles for derivatization. This allows for a systematic exploration of the chemical space around the core structure. Second, structurally related phenolic compounds have demonstrated promising anti-inflammatory and anticancer activities, suggesting a high probability of identifying novel bioactive molecules through targeted modification.[1][2] This guide will detail the methodologies to unlock this potential.

A Roadmap for Derivative Development: From Synthesis to Screening

The successful development of a new chemical entity from a lead scaffold requires a logical and iterative process. The workflow presented here integrates synthetic chemistry, in vitro biological assays, and computational modeling to efficiently guide the discovery process.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_insilico In Silico Analysis A Lead Scaffold (4-Hydroxy-3,5-dimethoxybenzamide) B Derivatization Strategy (SAR-guided) A->B C Compound Library Synthesis B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D F Hit Identification E Secondary Screening (e.g., Anti-inflammatory Assay) D->E E->F G Molecular Docking F->G H ADMET Prediction F->H I SAR Analysis G->I H->I I->B Iterative Design

Caption: A logical workflow for the development of 4-Hydroxy-3,5-dimethoxybenzamide derivatives.

Part 1: Synthesis of Derivatives - A Multi-pronged Approach

The core of this drug discovery program lies in the strategic synthesis of a diverse library of derivatives. The parent compound, 4-Hydroxy-3,5-dimethoxybenzamide, can be synthesized from the readily available 3,4,5-trimethoxybenzoic acid. The derivatization strategy will focus on three key modification points: the phenolic hydroxyl group, the primary amide, and the aromatic ring.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for modification to explore its role in target binding and to modulate physicochemical properties such as solubility and membrane permeability. Common derivatization strategies include etherification and esterification.[3]

Protocol 1: O-Alkylation of 4-Hydroxy-3,5-dimethoxybenzamide

This protocol describes a general method for the etherification of the phenolic hydroxyl group.

  • Dissolve 1 equivalent of 4-Hydroxy-3,5-dimethoxybenzamide in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add 1.5 equivalents of a base, such as potassium carbonate (K₂CO₃), to the solution and stir for 15 minutes at room temperature. The base deprotonates the phenolic hydroxyl, making it a more potent nucleophile.

  • Add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.

Modification of the Primary Amide

The primary amide can be modified to secondary or tertiary amides, or even other functional groups, to probe the necessity of the hydrogen bond donors and to introduce new interaction motifs.

Protocol 2: N-Alkylation of the Benzamide

This protocol outlines the synthesis of N-substituted derivatives.

  • To a solution of 4-Hydroxy-3,5-dimethoxybenzamide (1 equivalent) in an appropriate solvent like dry toluene, add a solution of the corresponding amine (1.1 equivalents).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The use of coupling agents facilitates the formation of the amide bond under mild conditions.[]

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the N-substituted benzamide.

Aromatic Ring Substitution

While direct substitution on the electron-rich aromatic ring can be challenging to control, derivatization can be achieved by starting from a substituted syringic acid precursor.

Part 2: In Vitro Biological Screening - Identifying Bioactive Hits

A tiered screening approach is recommended to efficiently identify promising derivatives. This involves an initial broad cytotoxicity screen followed by more specific secondary assays based on the hypothesized biological activities.

Primary Screening: Cytotoxicity against Cancer Cell Lines

The MTT assay is a robust and widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[2][5]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compounds to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Modification Target Cell Line Hypothetical IC₅₀ (µM)
Parent Scaffold -MCF-7>100
Derivative 1A O-benzylationMCF-725.5
Derivative 2B N-phenylationMCF-715.2
Doxorubicin Positive ControlMCF-70.8
Secondary Screening: Anti-inflammatory Activity

Given the anti-inflammatory potential of phenolic compounds, a secondary screen to assess this activity is warranted.[2][6] The inhibition of albumin denaturation is a simple and effective in vitro assay for this purpose.

Protocol 4: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound solution (at various concentrations), 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes in a water bath.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100. Use a known anti-inflammatory drug, such as aspirin, as a positive control.

Part 3: In Silico Analysis - Rationalizing and Guiding Drug Design

Computational tools are indispensable for modern drug discovery. Molecular docking can provide insights into potential biological targets and binding modes, while ADMET prediction helps to identify compounds with favorable drug-like properties early in the process.

Molecular Docking

Molecular docking studies can help to prioritize synthesized derivatives and guide the design of new ones by predicting their binding affinity and orientation within the active site of a biological target.[5][7][8] For potential anticancer agents, targets such as kinases or topoisomerases could be explored.

MolecularDocking cluster_docking Molecular Docking Protocol A Target Selection & Preparation (e.g., Kinase PDB structure) B Ligand Preparation (Energy minimization of derivatives) A->B C Docking Simulation (e.g., AutoDock Vina) B->C D Analysis of Results (Binding energy, interactions) C->D E Prioritization of Compounds (Based on docking score and interactions) D->E

Caption: A streamlined protocol for performing molecular docking studies.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[9][10][11] Various online tools and software packages can predict these properties based on the chemical structure of the derivatives.

Key ADMET Parameters to Evaluate:

  • Lipinski's Rule of Five: Assesses oral bioavailability.

  • Aqueous Solubility: Affects absorption.

  • Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: Early indicators of potential toxicity.

Compound LogP Molecular Weight H-bond Donors H-bond Acceptors Predicted Toxicity Risk
Parent Scaffold 1.2197.1934Low
Derivative 1A 3.5287.3124Low
Derivative 2B 3.1273.2924Medium

Conclusion and Future Directions

The 4-Hydroxy-3,5-dimethoxybenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic approach outlined in these application notes, combining rational design, efficient synthesis, and a hierarchical screening cascade, provides a robust framework for exploring the full potential of this privileged structure. The iterative nature of this process, where biological data and in silico predictions inform the next round of synthesis, is key to successfully navigating the path from a lead compound to a viable drug candidate. Further exploration into more complex derivatizations and in vivo testing of the most promising hits will be the subsequent steps in this exciting drug discovery journey.

References

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. Available at: [Link]

  • How can I modify exocyclic primary aminogroup to amide group in aqueous media?. ResearchGate. Available at: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. Available at: [Link]

  • Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. MDPI. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • (PDF) MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. ResearchGate. Available at: [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PubMed Central. Available at: [Link]

  • (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ResearchGate. Available at: [Link]

  • In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin. PMC - NIH. Available at: [Link]

  • Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed. Available at: [Link]

  • (PDF) ADMET in silico modelling: Towards prediction paradise?. ResearchGate. Available at: [Link]

  • WO2003106440A2 - Process for the synthesis of a benzamide derivative. Google Patents.
  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. Available at: [Link]

  • (PDF) Design, synthesis, in-vitro and in-silico anticancer studies on amide derivatives of 1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole. ResearchGate. Available at: [Link]

  • Supporting Information Biological potential of novel methoxy and hydroxy substituted heteroaromatic amides designed as promising. CORE. Available at: [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers. Available at: [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. PMC - NIH. Available at: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. PMC - NIH. Available at: [Link]

  • Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. MDPI. Available at: [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. Available at: [Link]

  • US3707470A - Process for removing phenolic hydroxyl group from phenolic compounds. Google Patents.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC - PubMed Central. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Bioassay-guided fractionation and biological activities of antimycin A and 4-hydroxybenzoic acid isolated from Nocardiopsis sp. strain LC-9. BioResources. Available at: [Link]

  • Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. NIH. Available at: [Link]

  • Synthesis, Molecular Docking Studies and Cytotoxic Screening of Novel 2-Substituted Benzimidazole Derivatives. Cosmos Scholars Publishing House. Available at: [Link]

  • ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. NIH. Available at: [Link]

  • Benzamide - Organic synthesis. YouTube. Available at: [Link]

  • In vitro Anti-inflammatory Activities and Phenolic Acid Analysis of Tree Sprout Extracts. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

Sources

Method

Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzamides

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Benzamides, a versatile class of compounds with a wide range of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Benzamides, a versatile class of compounds with a wide range of biological activities, have emerged as promising candidates for new antimicrobial agents.[1][2] This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of benzamide derivatives, from initial screening of antimicrobial efficacy to preliminary investigation of their mechanism of action. The methodologies detailed herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antibacterial compounds.

Introduction: The Potential of Benzamides as Antimicrobial Agents

Benzamides are compounds characterized by a carboxamide attached to a benzene ring. This structural motif is present in numerous FDA-approved drugs, highlighting its favorable pharmacokinetic and toxicological properties. While traditionally known for their applications as antipsychotics, antiemetics, and analgesics, recent research has illuminated the significant antimicrobial potential of novel benzamide derivatives against a spectrum of pathogens, including drug-resistant strains.[1][6][7][8] Some studies suggest that their mechanisms may involve novel targets, such as the inhibition of lipoteichoic acid synthesis or the FtsZ protein in Staphylococcus aureus.[9]

A structured and robust assessment protocol is critical to accurately determine the antimicrobial profile of these compounds. This guide presents a logical workflow, beginning with the determination of fundamental potency metrics—the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—followed by a dynamic characterization of their activity through Time-Kill Kinetics. Finally, it introduces preliminary assays to probe the potential mechanism of action by evaluating effects on bacterial membrane potential and metabolic activity.

Part I: Foundational Efficacy Assessment

The initial step in evaluating a novel benzamide is to quantify its potency. This is achieved by determining the MIC, the lowest concentration that inhibits visible bacterial growth, and the MBC, the lowest concentration that results in bacterial death.[10][11] The broth microdilution method is the most common and recommended technique for determining MIC values and serves as the basis for the MBC assay.[12][13]

Protocol 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination via Broth Microdilution

This protocol establishes the fundamental bacteriostatic and bactericidal potency of a test compound in accordance with CLSI and EUCAST guidelines.[4][13][14]

Causality and Scientific Rationale: The broth microdilution method provides a quantitative measure of a compound's potency by exposing a standardized bacterial population to a serial dilution of the compound. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium, as its defined concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial for the activity of many antimicrobial agents and ensure reproducibility.[13] The final bacterial inoculum is standardized to ~5 x 10⁵ CFU/mL to ensure that the test outcome is not influenced by variations in bacterial density.

Materials:

  • Test Benzamide Compound(s)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains: Test isolates and Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 0.85% saline and McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Shaking incubator (35°C ± 2°C)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

Step-by-Step Methodology:

  • Preparation of Compound Stock:

    • Dissolve the benzamide compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note the final solvent concentration, which should not exceed 1% in the assay wells, as it can affect bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for a final test concentration of ~5 x 10⁵ CFU/mL.

  • Plate Preparation (MIC Assay):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the benzamide working solution (prepared in CAMHB at twice the desired highest test concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

    • Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) and incubate at 35°C ± 2°C for 16-20 hours.[15]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzamide at which there is no visible growth.[15][16] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

  • Determining the MBC:

    • From each well that shows no visible growth in the MIC plate, plate 10-100 µL onto a TSA plate.

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.

Self-Validation and Controls:

  • QC Strains: Always run QC strains with known MIC ranges for the control antibiotic to validate the assay conditions.[17]

  • Growth Control: Confirms that the bacteria are viable and the medium supports growth.

  • Sterility Control: Confirms that the medium and plate are not contaminated.

  • Solvent Control: A growth control well containing the highest concentration of the solvent (e.g., DMSO) used in the assay should be included to ensure it does not inhibit bacterial growth.

MIC_MBC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Data Acquisition P1 Prepare Benzamide Stock Solution P3 Perform 2-Fold Serial Dilution in 96-Well Plate P1->P3 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->P3 P4 Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) P3->P4 P5 Incubate Plate (16-20h at 35°C) P4->P5 R1 Read MIC (Lowest concentration with no visible growth) P5->R1 R2 Plate from Clear Wells onto Agar Plates R1->R2 R3 Incubate Agar Plates (18-24h at 35°C) R2->R3 R4 Determine MBC (≥99.9% killing) R3->R4

Caption: Workflow for MIC and MBC determination.

Data Presentation: MIC/MBC Results

Summarize the quantitative data in a clear, structured table for easy comparison.

CompoundOrganism (ATCC #)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Benzamide-A S. aureus (29213)482Bactericidal
Benzamide-A E. coli (25922)16>128>8Bacteriostatic
Benzamide-B S. aureus (29213)8162Bactericidal
Benzamide-B E. coli (25922)64>128>2Bacteriostatic
Ciprofloxacin S. aureus (29213)0.512Bactericidal
Ciprofloxacin E. coli (25922)0.0150.032Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Part II: Dynamic Characterization of Antimicrobial Effect

While MIC/MBC values provide a static measure of potency, a time-kill assay reveals the dynamic relationship between compound concentration and the rate of bacterial killing.[12][18]

Protocol 2: Time-Kill Kinetics Assay

This protocol evaluates the concentration- and time-dependent killing of bacteria by a benzamide compound.[19][20]

Causality and Scientific Rationale: This assay monitors the decline in viable bacteria over a 24-hour period upon exposure to the test compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC). It provides critical pharmacodynamic information, distinguishing between rapid and slow killing and confirming bactericidal (≥3-log₁₀ reduction) or bacteriostatic (inhibition of growth) activity over time.[18][21]

Materials:

  • All materials from Protocol 1

  • Sterile culture tubes or flasks

  • Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1, adjusted to ~5 x 10⁵ CFU/mL.

    • Prepare flasks/tubes containing the benzamide compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) in CAMHB. Include a no-drug growth control.

  • Exposure and Sampling:

    • Inoculate each flask/tube with the bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from the growth control flask.

    • Incubate all flasks at 35°C ± 2°C with shaking.

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each test and control flask.[19]

  • Quantification of Viable Bacteria:

    • For each aliquot, perform 10-fold serial dilutions in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.

    • Incubate the plates for 18-24 hours at 35°C.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (Y-axis) against time (X-axis) for each concentration.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Quantification & Analysis S1 Prepare Standardized Inoculum (~5x10^5 CFU/mL) S3 Inoculate Tubes S1->S3 S2 Prepare Tubes with Benzamide (e.g., 0x, 1x, 2x, 4x MIC) S2->S3 T0 T=0h S3->T0 T1 T=2h T0->T1 A1 For each time point: Perform Serial Dilutions T0->A1 T2 T=4h T1->T2 T1->A1 T3 T=8h T2->T3 T2->A1 T4 T=24h T3->T4 T3->A1 T4->A1 A2 Plate onto Agar A1->A2 A3 Incubate & Count Colonies (Calculate CFU/mL) A2->A3 A4 Plot log10(CFU/mL) vs. Time A3->A4 MOA_Workflow cluster_moa Mechanism of Action Screening start Active Benzamide Compound (Confirmed by MIC/MBC) q1 Does it disrupt the cell membrane? start->q1 p1 Protocol 3: Membrane Potential Assay q1->p1 Yes q2 Does it disrupt energy metabolism? q1->q2 No result1 Membrane-Targeting Mechanism Indicated p1->result1 p2 Protocol 4: Cellular ATP Assay result2 Metabolic Inhibition Mechanism Indicated p2->result2 q2->p2 Yes other Investigate other targets (DNA/Protein Synthesis, etc.) q2->other No

Caption: Logical flow for preliminary MoA studies.

Protocol 3: Bacterial Membrane Potential Assay

Causality and Scientific Rationale: The bacterial cytoplasmic membrane maintains a transmembrane potential (ΔΨ) that is critical for ATP synthesis, motility, and nutrient transport. Disruption of this potential is a common antimicrobial mechanism. [22][23]This assay uses a voltage-sensitive fluorescent dye, such as DiOC₂(3), which accumulates in cells with a high membrane potential, causing its fluorescence to shift from green to red. [24]A depolarizing agent will cause the dye to disperse, leading to a decrease in the red/green fluorescence ratio. [24][25] Materials:

  • BacLight™ Bacterial Membrane Potential Kit or similar (containing DiOC₂(3) dye and a depolarizing agent like CCCP)

  • Log-phase bacterial culture

  • Black, clear-bottom 96-well microtiter plates

  • Fluorescence microplate reader (Excitation ~488 nm, Emission ~525 nm for green and ~620 nm for red)

Step-by-Step Methodology:

  • Cell Preparation: Grow bacteria to mid-log phase and dilute to an OD₆₀₀ of ~0.1 in appropriate buffer or medium.

  • Plate Setup:

    • Add 100 µL of the cell suspension to wells.

    • Include wells for a negative control (untreated cells), a positive control (cells treated with CCCP, a proton ionophore that collapses membrane potential), and test wells (cells to be treated with the benzamide). [24]3. Dye Loading: Add the DiOC₂(3) dye to all wells at the manufacturer's recommended concentration (e.g., 30 µM) and incubate in the dark for 15-30 minutes to allow dye uptake. [24]4. Compound Addition: Add the benzamide compound (at e.g., 4x MIC) to the test wells. Add CCCP (e.g., 5 µM) to the positive control wells.

  • Fluorescence Reading: Immediately begin reading the fluorescence in both the green and red channels kinetically over 30-60 minutes.

  • Data Analysis: Calculate the Red/Green fluorescence ratio for each well over time. A significant drop in the ratio in the benzamide-treated wells, similar to the CCCP control, indicates membrane depolarization.

Protocol 4: Cellular ATP Level Assay

Causality and Scientific Rationale: Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its intracellular concentration is a direct indicator of metabolic activity and cell viability. [26]A rapid decrease in cellular ATP levels upon compound exposure suggests interference with energy-generating pathways or a general loss of cellular integrity. This assay uses the firefly luciferase enzyme, which produces a luminescent signal proportional to the amount of ATP present. [26][27][28] Materials:

  • BacTiter-Glo™ Microbial Cell Viability Assay kit or similar

  • Log-phase bacterial culture

  • White, opaque 96-well microtiter plates (for luminescence)

  • Luminometer

Step-by-Step Methodology:

  • Cell Preparation: Grow bacteria to mid-log phase and dilute to an appropriate density in a 96-well plate.

  • Compound Exposure: Add the benzamide compound at various concentrations (e.g., 1x, 4x MIC) to the cells. Include an untreated control. Incubate for a defined period (e.g., 30, 60, or 120 minutes).

  • Assay Reagent Addition: Prepare and add the ATP assay reagent (containing cell lysis agents and luciferase/luciferin) to each well according to the manufacturer's protocol. [28]This lyses the cells to release ATP.

  • Incubation: Incubate for a short period (e.g., 5 minutes) at room temperature to stabilize the luminescent signal. [27]5. Luminescence Measurement: Measure the luminescence of each well using a luminometer. [29]6. Data Analysis: Normalize the relative light units (RLU) of treated samples to the untreated control. A significant, dose-dependent decrease in luminescence indicates that the benzamide disrupts cellular ATP production or causes cell death.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive assessment of novel benzamide compounds as potential antimicrobial agents. By systematically progressing from foundational potency determination (MIC/MBC) to dynamic characterization (Time-Kill) and preliminary mechanistic studies, researchers can efficiently identify and prioritize promising candidates for further development. Adherence to standardized methodologies, inclusion of appropriate controls, and logical data interpretation are paramount for generating reliable and comparable results in the critical search for new medicines to combat infectious diseases.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Prelims. Retrieved from [Link]

  • Yang, X., Peng, T., Yang, Y., Li, W., Xiong, J., Zhao, L., & Ding, Z. (2015). Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. Natural Product Research, 29(4), 331-335. Retrieved from [Link]

  • Clinical Breakpoint Tables. (n.d.). EUCAST. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Strauss, M., & Strahl, H. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • US11731964B2 - Benzamide antibacterial agents. (n.d.). Google Patents.
  • Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. (n.d.). PubMed. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Macià-Górriz, M., et al. (2022). ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa. Microbiology Spectrum. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PMC - NIH. Retrieved from [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from [Link]

  • Epand, R. M., & Epand, R. F. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cellular and Developmental Biology, 4, 29. Retrieved from [Link]

  • ATP Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PMC - NIH. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Rasayan Journal. Retrieved from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Institutes of Health. Retrieved from [Link]

  • Mechanisms of Antimicrobial Actions. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025). ResearchGate. Retrieved from [Link]

  • Lumino™ ATP Detection Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). Retrieved from [Link]

  • Antibiotic Resistance in Microbes: Mechanisms, Detection Techniques, and Approaches to Minimize the Risk of Resistance. (2025). Crimson Publishers. Retrieved from [Link]

  • Synthesis and molecular docking studies of some novel antimicrobial benzamides. (n.d.). PubMed. Retrieved from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzalkonium chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved from [Link]

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). bioRxiv. Retrieved from [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common questions regarding the strategic choices in planning a benzamide synthesis.

Q1: What are the primary methods for synthesizing benzamides, and how do I choose the right one?

A: The two most common and practical laboratory-scale methods start from either a benzoic acid derivative or a benzoyl chloride.

  • From Benzoyl Chloride (Acyl Chloride): This is often the preferred method for its high reactivity and rapid reaction times. The reaction, typically a Schotten-Baumann reaction, involves treating the benzoyl chloride with an amine (or ammonia) in the presence of a base.[1] This method is ideal when the starting amine is not sensitive to the acidic byproduct (HCl) and when speed is a priority.

  • From Benzoic Acid: This route requires the "activation" of the carboxylic acid's hydroxyl group to turn it into a better leaving group.[2] This is typically achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] This method is advantageous when dealing with sensitive or complex molecules where the harsh conditions of forming an acyl chloride (e.g., using thionyl chloride) are undesirable.[4] Direct condensation at high temperatures is also possible but often less efficient.[5]

Choosing the Method:

  • For simple, robust amines: The benzoyl chloride method is fast and cost-effective.

  • For complex, sensitive, or valuable substrates (e.g., in peptide synthesis): The benzoic acid with a coupling agent method offers milder conditions and helps prevent side reactions or racemization.[6]

Q2: What is the critical role of the base in a Schotten-Baumann reaction?

A: The base is essential for two primary reasons. The acylation of an amine with benzoyl chloride generates one equivalent of hydrochloric acid (HCl).[7]

  • Neutralization: The primary role of the base (e.g., aqueous NaOH, pyridine, or a tertiary amine) is to neutralize the HCl as it forms.[8][9]

  • Preventing Amine Deactivation: If not neutralized, the HCl will react with the starting amine, a base, to form an ammonium salt.[7] This protonated amine is no longer nucleophilic and cannot react with the benzoyl chloride, which effectively stops the reaction and drastically reduces the yield.[10]

Therefore, adding a stoichiometric amount of base is crucial to "scavenge" the acid and ensure the amine remains available for acylation.[9]

Q3: How critical is temperature control during benzamide synthesis?

A: Temperature is a parameter that requires careful optimization as it can significantly impact reaction rate, yield, and purity.[5]

  • Reactions with Benzoyl Chloride: These are often highly exothermic.[11] It is crucial to perform these reactions at low temperatures (e.g., 0-5 °C), especially during the addition of the acyl chloride, to prevent side reactions and ensure safety.[11][12]

  • Reactions with Benzoic Acid: When using coupling agents, reactions are typically run at room temperature.[6] For direct condensation methods that rely on heat to drive off water, temperatures can be much higher (e.g., 150-180 °C).[13][14] However, excessive heat can lead to the decomposition of reactants or products and promote the formation of byproducts.[12] An optimal temperature exists that maximizes yield and purity, and this may need to be determined empirically for a specific reaction.

Q4: My benzoyl chloride is old. How can I tell if it's still good to use?

A: Benzoyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it back to benzoic acid.[15] The presence of benzoic acid as a white solid in the otherwise colorless liquid is a clear sign of degradation. A sharp, pungent odor is characteristic, but a degraded reagent may also have a smell associated with HCl fumes from the hydrolysis. For critical reactions, it is always best to use freshly distilled or newly purchased benzoyl chloride to avoid introducing water and impurities that can lead to low yields and difficult purifications.[15]

Section 2: Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during benzamide synthesis.

Problem: Low or No Product Yield

Low yield is one of the most common frustrations in synthesis. The flowchart below provides a decision-making process for troubleshooting.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents 1. Assess Reagent Quality - Benzoyl Chloride (hydrolyzed?) - Amine (correct structure?) - Solvent (anhydrous?) Start->CheckReagents Start Here CheckConditions 2. Verify Reaction Conditions - Correct Stoichiometry? (Base added?) - Temperature Control Maintained? - Adequate Reaction Time? CheckReagents->CheckConditions Reagents OK Sol_Reagents Solution: - Use fresh/purified reagents. - Ensure anhydrous conditions. CheckReagents->Sol_Reagents CheckWorkup 3. Review Workup & Isolation - Was product lost during extraction? - Inefficient precipitation? - Incorrect pH for separation? CheckConditions->CheckWorkup Conditions Correct Sol_Conditions Solution: - Re-run with correct stoichiometry. - Optimize temperature (often lower). - Monitor by TLC for completion. CheckConditions->Sol_Conditions Sol_Workup Solution: - Perform extractions of aqueous layer. - Optimize recrystallization solvent. - Adjust pH to ensure product is neutral. CheckWorkup->Sol_Workup

Caption: Troubleshooting Decision Tree for Low Yield Benzamide Synthesis.

In-depth Causality:

  • Cause: Hydrolysis of Benzoyl Chloride.

    • Why it happens: Benzoyl chloride is extremely reactive with water. Even trace amounts in your solvent, amine, or from atmospheric exposure can convert it to unreactive benzoic acid.[15]

    • Solution: Use anhydrous solvents. Ensure your amine is dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.[15]

  • Cause: Insufficient Base.

    • Why it happens: As discussed in the FAQ, failing to add at least one equivalent of a base allows the generated HCl to protonate your starting amine, rendering it non-nucleophilic and halting the reaction.[7]

    • Solution: Ensure you are using the correct stoichiometry. For simple amine hydrochlorides, you may need two equivalents of base: one to free the amine and one to scavenge the HCl.

Problem: Significant Impurity in the Final Product
  • Symptom: Presence of unreacted benzoic acid.

    • Cause: This impurity arises directly from the hydrolysis of the benzoyl chloride starting material.[15]

    • Solution: During the workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic benzoic acid, forming sodium benzoate, which is water-soluble and will be extracted into the aqueous layer.[16] The neutral benzamide product will remain in the organic phase.

  • Symptom: Presence of a diacylated product (R-N(COPh)₂).

    • Cause: This occurs with primary amines (R-NH₂) if an excess of benzoyl chloride is used or if the reaction conditions are too harsh. The initially formed benzamide still has a proton on the nitrogen, which can be removed by a strong base, allowing it to react a second time.

    • Solution: Use a 1:1 stoichiometry of amine to benzoyl chloride. Add the benzoyl chloride slowly to the amine solution to avoid localized high concentrations. The lone pair on the amide nitrogen is less nucleophilic than the starting amine, so this side reaction is usually minor under controlled conditions.[8]

Section 3: Protocols and Methodologies

Protocol 1: Synthesis of Benzamide via Schotten-Baumann Reaction

This protocol details the synthesis of the parent benzamide from benzoyl chloride and aqueous ammonia.

Materials:

  • Benzoyl Chloride (2.0 mL, ~17.2 mmol)

  • Concentrated Aqueous Ammonia (25%, ~5.0 mL)

  • Distilled Water

  • Ice bath

Procedure:

  • In a 100 mL Erlenmeyer flask, carefully add 5 mL of concentrated aqueous ammonia.

  • Dilute the ammonia by adding 5 mL of distilled water and mix well.

  • Place the flask in an ice-water bath to cool the solution to below 10 °C. This is critical as the reaction is highly exothermic.[11]

  • Working in a fume hood, add 2 mL of benzoyl chloride dropwise to the cold ammonia solution over 10-15 minutes with constant swirling or magnetic stirring.[17] A white precipitate of crude benzamide will form immediately.[17]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[11]

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with several portions of cold water to remove ammonium chloride and any unreacted ammonia.[18]

  • Press the solid dry on the filter paper.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried benzamide to a clean Erlenmeyer flask.

  • Add a minimal amount of hot water to the flask—just enough to dissolve the solid completely when the water is at its boiling point. Benzamide is sparingly soluble in cold water but more soluble in hot water.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[19]

  • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified benzamide.[19]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.

Section 4: Data and Condition Summary

The choice of reagents and conditions is paramount for a successful synthesis. The table below summarizes typical conditions for the most common benzamide synthesis routes.

Parameter Method 1: Benzoyl Chloride Method 2: Benzoic Acid + Coupling Agent Method 3: Benzoic Acid (Thermal)
Starting Material Benzoyl ChlorideBenzoic AcidBenzoic Acid
Amine Source Amine or AmmoniaAmineAmine or Urea
Key Reagent Base (e.g., NaOH, Pyridine)Coupling Agent (e.g., DCC, EDC)None (Heat)
Solvent Biphasic (H₂O/DCM) or AproticAnhydrous Aprotic (e.g., DCM, DMF)High-boiling solvent or neat
Temperature 0 °C to Room Temperature[16]Room Temperature150-185 °C[12][14]
Reaction Time 15-60 minutes2-16 hours1-5 hours
Key Advantage Fast and High YieldMild Conditions, Good for Sensitive SubstratesInexpensive, No Coupling Agent Waste
Key Disadvantage Harsh (HCl byproduct), Moisture SensitiveCost of Coupling Agent, Byproduct RemovalHigh Energy, Potential for Side Reactions

References

  • ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram. Available at: [Link]

  • Google Patents. CN105541656A - Preparation method of benzamide.
  • YouTube. Benzamide - Organic synthesis. Available at: [Link]

  • Vedantu. How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Available at: [Link]

  • YouTube. Schotten-Baumann Reaction and its Mechanism. Available at: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available at: [Link]

  • Quora. What is the Schottan-Baumann reaction? Available at: [Link]

  • Google Patents. RU2019541C1 - Process for preparing benzamide.
  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. Available at: [Link]

  • Scribd. Benzamide Synthesis and Recrystallization | PDF. Available at: [Link]

  • YouTube. Synthesis of Benzamide. Available at: [Link]

  • Reaction Chemistry & Engineering. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]

  • YouTube. Synthesis of Benzamide. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • YouTube. acylation of amines. Available at: [Link]

  • Brainly. [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Available at: [Link]

  • Mastering Chemistry Help. acylation of amines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Hydroxy-3,5-dimethoxybenzamide and Other Histone Deacetylase (HDAC) Inhibitors for Researchers and Drug Development Professionals

Introduction to Histone Deacetylases (HDACs) as Therapeutic Targets Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Histone Deacetylases (HDACs) as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, with several compounds approved for the treatment of various hematological malignancies and many more under clinical investigation for solid tumors and other conditions.

HDACs are categorized into four main classes based on their homology to yeast HDACs. Class I, II, and IV HDACs are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent. The therapeutic efficacy of HDAC inhibitors stems from their ability to induce hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced genes. This can trigger a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.

Profiling 4-Hydroxy-3,5-dimethoxybenzamide: A Potential HDAC Inhibitor

4-Hydroxy-3,5-dimethoxybenzamide is a phenolic compound whose direct and extensively characterized role as an HDAC inhibitor is not yet fully established in publicly available literature. However, its chemical structure, featuring a benzamide moiety, places it within a class of compounds known to possess HDAC inhibitory activity. The benzamide group can serve as a zinc-binding group, a critical feature for interacting with the active site of zinc-dependent HDACs.

The general pharmacophore for many HDAC inhibitors consists of three key components:

  • A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the enzyme. Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.

  • A Linker Region: This is a carbon chain or cyclic structure that connects the ZBG to the cap group and fits within the enzyme's catalytic tunnel.

  • A Cap Group: This is typically a larger, often aromatic or heterocyclic, group that interacts with the surface of the enzyme, contributing to potency and isoform selectivity.

Based on this pharmacophoric model, 4-Hydroxy-3,5-dimethoxybenzamide possesses a potential ZBG in its benzamide structure. The hydroxyl and methoxy substitutions on the phenyl ring would constitute part of the cap group and could influence its binding affinity and selectivity for different HDAC isoforms. Structure-activity relationship (SAR) studies of other benzamide-based HDAC inhibitors have shown that substitutions on the aromatic ring can significantly impact their inhibitory potency and selectivity.[1] For instance, the presence of an amino or hydroxy group at the 2'-position of the anilide moiety in some benzamide derivatives has been found to be crucial for their inhibitory activity.[1] Further experimental validation is necessary to determine the specific HDAC inhibitory profile and potency of 4-Hydroxy-3,5-dimethoxybenzamide.

Comparative Analysis with Established HDAC Inhibitors

To provide a comprehensive perspective, we will compare the theoretical potential of 4-Hydroxy-3,5-dimethoxybenzamide with three well-characterized and clinically relevant HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589).

Feature4-Hydroxy-3,5-dimethoxybenzamide (Inferred)Vorinostat (SAHA)Romidepsin (FK228)Panobinostat (LBH589)
Chemical Class BenzamideHydroxamic AcidCyclic DepsipeptideHydroxamic Acid
Mechanism of Action Potential zinc-binding via benzamide groupPan-HDAC inhibitor, chelates zinc in the active siteClass I selective HDAC inhibitor, prodrug that is reduced to a zinc-binding thiolPan-HDAC inhibitor, chelates zinc in the active site
Potency (IC50) To be determinedNanomolar to low micromolar range against various HDACsNanomolar range against Class I HDACsLow nanomolar range against a broad spectrum of HDACs
Selectivity To be determinedPan-HDAC inhibitor (Classes I, II, and IV)Selective for Class I HDACs (HDAC1 and HDAC2)Pan-HDAC inhibitor (Classes I, II, and IV)
Clinical Applications Not clinically evaluatedApproved for cutaneous T-cell lymphoma (CTCL)Approved for CTCL and peripheral T-cell lymphoma (PTCL)Approved for multiple myeloma

Vorinostat (SAHA) is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms across different classes.[2] Its hydroxamic acid moiety acts as a potent zinc chelator. While effective, its broad activity can lead to a range of side effects.

Romidepsin (FK228) is a natural product-derived cyclic peptide that functions as a prodrug.[3] In vivo, its disulfide bond is reduced to form a zinc-binding thiol, which selectively inhibits Class I HDACs, particularly HDAC1 and HDAC2.[3][4] This class selectivity may contribute to a different efficacy and toxicity profile compared to pan-HDAC inhibitors.

Panobinostat (LBH589) is a potent, orally available pan-HDAC inhibitor, also belonging to the hydroxamic acid class.[5][6] It exhibits broad activity against Class I, II, and IV HDACs at low nanomolar concentrations.[7] Its high potency has made it a valuable therapeutic agent for multiple myeloma.[8]

Experimental Protocols for Evaluating HDAC Inhibitors

To rigorously assess the HDAC inhibitory potential of novel compounds like 4-Hydroxy-3,5-dimethoxybenzamide, standardized and validated experimental protocols are essential. Below, we provide detailed methodologies for key in vitro and in vivo assays.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. In its acetylated form, the substrate is non-fluorescent. Upon deacetylation by an HDAC enzyme, a developer solution is added that specifically recognizes the deacetylated lysine and releases the fluorophore, resulting in a measurable fluorescent signal that is directly proportional to the HDAC activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the HDAC assay buffer as per the manufacturer's instructions.

    • Dilute the HDAC enzyme (e.g., recombinant human HDAC1) to the desired concentration in the assay buffer.

    • Prepare a stock solution of the test compound (e.g., 4-Hydroxy-3,5-dimethoxybenzamide) in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Prepare the fluorogenic HDAC substrate and developer solutions according to the kit protocol.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted HDAC enzyme to each well.

    • Add the serially diluted test compound or a known HDAC inhibitor (positive control, e.g., Trichostatin A) to the respective wells. Include a solvent control (negative control).

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the solvent control.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC_Inhibition_Assay cluster_workflow In Vitro HDAC Inhibition Assay Workflow A Prepare Reagents: - HDAC Enzyme - Test Compound (e.g., 4-Hydroxy-3,5-dimethoxybenzamide) - Fluorogenic Substrate - Developer Solution B Dispense Enzyme and Test Compound into 96-well Plate A->B Step 1 C Add Fluorogenic Substrate to Initiate Reaction B->C Step 2 D Incubate at 37°C C->D Step 3 E Add Developer Solution to Stop Reaction and Generate Signal D->E Step 4 F Measure Fluorescence E->F Step 5 G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G Step 6

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

In Vivo Tumor Xenograft Model in Mice

This model is crucial for evaluating the anti-tumor efficacy of an HDAC inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Culture and Animal Preparation:

    • Culture a human cancer cell line (e.g., a breast cancer cell line like MDA-MB-231) under standard conditions.

    • Acquire immunocompromised mice (e.g., nude or SCID mice) and allow them to acclimatize.

  • Tumor Implantation:

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[9]

  • Treatment and Monitoring:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., 4-Hydroxy-3,5-dimethoxybenzamide) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for histone acetylation).

    • Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound.

Xenograft_Model_Workflow cluster_workflow In Vivo Mouse Xenograft Model Workflow A Culture Human Cancer Cells B Implant Cancer Cells into Immunocompromised Mice A->B Step 1 C Allow Tumors to Grow to Palpable Size B->C Step 2 D Randomize Mice into Treatment and Control Groups C->D Step 3 E Administer Test Compound or Vehicle D->E Step 4 F Monitor Tumor Growth and Animal Health E->F Step 5 G Endpoint: Euthanize Mice, Excise and Analyze Tumors F->G Step 6

Caption: Workflow for an in vivo mouse tumor xenograft model.

Conclusion and Future Directions

While direct experimental evidence for the HDAC inhibitory activity of 4-Hydroxy-3,5-dimethoxybenzamide is currently limited, its chemical structure, particularly the presence of a benzamide moiety, suggests its potential as a subject for further investigation in the field of HDAC inhibition. The comparative analysis with established HDAC inhibitors like vorinostat, romidepsin, and panobinostat highlights the diverse chemical scaffolds and selectivity profiles that can be achieved in this class of drugs.

The provided experimental protocols offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of novel HDAC inhibitor candidates. Future studies should focus on synthesizing and testing 4-Hydroxy-3,5-dimethoxybenzamide and its analogs in a panel of in vitro and in vivo assays to determine their potency, isoform selectivity, and therapeutic potential. Such research will contribute to the growing arsenal of epigenetic drugs and may lead to the development of more effective and targeted therapies for cancer and other diseases.

References

  • Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. (2017). Oncotarget, 8(25), 40649–40666. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). Molecules, 28(13), 5081. [Link]

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. (2000). Bioorganic & Medicinal Chemistry Letters, 10(19), 2217-2221. [Link]

  • Benzamide inhibitors of HDAC 1 and 2. (2019). Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (2021). Cancers, 13(11), 2614. [Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. (2021). ACS Omega, 6(30), 19688–19695. [Link]

  • Romidepsin: A novel histone deacetylase inhibitor for cancer. (2011). Clinical Cancer Research, 17(21), 6569-6582. [Link]

  • Therapeutic potential of HDAC inhibitors in a xenograft model of cancers: A special focus on breast cancer. (2023). Biochemical Pharmacology, 211, 115535. [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2022). Turkish Journal of Pharmaceutical Sciences, 19(3), 265-275. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2022). Future Medicinal Chemistry, 14(11), 819-835. [Link]

  • Isoform-selective histone deacetylase inhibitors. (2009). Current Opinion in Chemical Biology, 13(5-6), 505-512. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2022). Future Medicinal Chemistry, 14(11), 819-835. [Link]

  • 4-Hydroxybenzoic acid derivatives as HDAC6-specific inhibitors modulating microtubular structure and HSP90α chaperone activity against prostate cancer. (2016). Investigational New Drugs, 34(1), 15-27. [Link]

  • The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. [Link]

  • Profile of panobinostat and its potential for treatment in solid tumors: an update. (2014). OncoTargets and Therapy, 7, 1693–1700. [Link]

  • First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement. (2021). Angewandte Chemie International Edition, 60(20), 11333-11340. [Link]

  • Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study. (2021). Cancers, 13(15), 3704. [Link]

  • Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. (2018). Journal of Visualized Experiments, (139), 58068. [Link]

  • Design of Potent Panobinostat Histone Deacetylase Inhibitor Derivatives: Molecular Considerations for Enhanced Isozyme Selectivity between HDAC2 and HDAC8. (2019). Molecular Informatics, 38(1-2), 1800080. [Link]

  • Biochemical profiling of isoform selectivity of histone deacetylase... (n.d.). ResearchGate. Retrieved from [Link]

  • Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. (2020). Natural Product Research, 34(23), 3432-3436. [Link]

  • HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer. (2021). Cancers, 13(15), 3866. [Link]

  • Colorimetric HDAC Activity Assay Kit. (n.d.). AMSBIO. Retrieved from [Link]

  • Romidepsin (FK228), A Histone Deacetylase Inhibitor and its Analogues in Cancer Chemotherapy. (2021). Current Medicinal Chemistry, 28(1), 132-151. [Link]

  • HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). (n.d.). Bio-Techne. Retrieved from [Link]

  • HDAC and PD-1 inhibition in humanized triple-negative breast cancer xenografts. (2019). Journal of Clinical Oncology, 37(15_suppl), e14604-e14604. [Link]

  • Intracellular fluorescence competition assay for inhibitor engagement of histone deacetylase. (2022). Methods in Enzymology, 669, 239-259. [Link]

  • Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. (2013). Journal of Medicinal Chemistry, 56(4), 1456-1465. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2023). Borneo Journal of Medical Sciences, 17(1), 1-10. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]

  • Panobinostat. (n.d.). Wikipedia. Retrieved from [Link]

  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. (2021). Molecules, 26(11), 3180. [Link]

  • The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. (2018). International Journal of Molecular Sciences, 19(3), 804. [Link]

  • HDAC Fluorogenic Assay Kit (Green), AMS.50034. (n.d.). Amsbio. Retrieved from [Link]

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. (2022). ACS Chemical Biology, 17(5), 1147-1157. [Link]

  • Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation. (2004). Clinical Cancer Research, 10(19), 6702-6709. [Link]

  • Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. (2015). American Health & Drug Benefits, 8(Spec Issue), 130-132. [Link]

  • Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. (n.d.). ZeClinics. Retrieved from [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. (2017). Cancers, 9(8), 106. [Link]

  • Modeling Lung Carcinoids with Zebrafish Tumor Xenograft. (2020). Journal of Clinical Medicine, 9(1), 226. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Protein-Ligand Binding: The Case of 4-Hydroxy-3,5-dimethoxybenzamide

For researchers in drug discovery and chemical biology, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. A pivotal step in this process is confir...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. A pivotal step in this process is confirming the direct physical interaction between the compound and its putative protein target. This guide provides an in-depth comparison of state-of-the-art biophysical and cellular techniques for validating the binding of a novel compound, using 4-Hydroxy-3,5-dimethoxybenzamide (also known as syringamide) as a representative case study.

4-Hydroxy-3,5-dimethoxybenzamide is a naturally occurring phenolic compound that has garnered interest for its potential pharmacological activities.[1] Once a researcher hypothesizes a specific protein target for this molecule—let's call it "Target X"—the immediate next step is to obtain empirical evidence of a direct binding event. Relying on a single experimental technique is fraught with risk; therefore, a multi-pronged, orthogonal approach is the gold standard for generating high-confidence data.[2]

This guide will dissect and compare several key methodologies, explaining the causality behind experimental choices and providing actionable protocols for robust validation.

The Strategic Importance of Orthogonal Validation

Confirming a direct protein-ligand interaction is the foundation upon which a drug discovery project is built.[3] An initial hit from a high-throughput screen or a computational prediction is merely a hypothesis. To confidently invest resources in lead optimization, it is imperative to prove that the compound's biological effect stems from its direct engagement with the intended target. Orthogonal validation, the practice of using multiple, distinct methods to test a hypothesis, is crucial for minimizing false positives and building a compelling, data-driven case for the binding event.[2][4]

The workflow for this process involves progressing from initial, often high-throughput, in vitro methods to more physiologically relevant cellular assays.

G cluster_0 Phase 1: In Vitro Biophysical Confirmation cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Outcome a Hypothesized Interaction (Target X + HDMB) b Thermal Shift Assay (TSA) (Is there stabilization?) a->b Test with purified protein c Surface Plasmon Resonance (SPR) (What are the kinetics?) a->c Test with purified protein d Isothermal Titration Calorimetry (ITC) (What are the thermodynamics?) a->d Test with purified protein e Cellular Thermal Shift Assay (CETSA) (Does it bind in a cell?) d->e Confirm in physiological context f High-Confidence Binding Validation e->f G cluster_workflow TSA Workflow start Prepare Protein, Ligand, Dye mix Mix Reagents in qPCR Plate start->mix heat Heat in RT-PCR (25°C to 95°C) mix->heat measure Measure Fluorescence heat->measure analyze Calculate ΔTm measure->analyze end Binding Evidence? analyze->end

Caption: Step-by-step workflow for a Thermal Shift Assay experiment.

Surface Plasmon Resonance (SPR) for Kinetic Characterization

If TSA suggests binding, SPR is the ideal next step to quantify the interaction's kinetics (how fast it binds and unbinds) and affinity. [5]This method provides a much higher resolution view of the binding event than TSA. [6] Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC/NHS.

    • Immobilize Target X onto the surface to a target level (e.g., 5000-10000 Response Units, RU) by injecting the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The protein must be pure and in a buffer free of primary amines.

    • Deactivate excess reactive groups with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes. [2]2. Binding Analysis:

    • Prepare a dilution series of 4-Hydroxy-3,5-dimethoxybenzamide in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected K_D (e.g., 0.1x to 10x K_D). Include a buffer-only (zero concentration) injection for double referencing.

    • Inject the compound solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (running buffer injection).

    • After each cycle, regenerate the chip surface with a short pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound compound, if necessary. [2]3. Data Analysis:

    • Subtract the reference channel data and the buffer-only injection data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a). A good fit with low residuals confirms the model's appropriateness. [7]

Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

The ultimate proof of a compound's utility is its ability to bind its target in a physiological context. CETSA provides this crucial piece of evidence, demonstrating that the compound can penetrate the cell membrane and engage Target X in the complex milieu of the cytoplasm. [8][9] Protocol:

  • Cell Treatment:

    • Culture cells known to express Target X to ~80% confluency.

    • Treat cells with a high concentration of 4-Hydroxy-3,5-dimethoxybenzamide (e.g., 20x the biochemical IC50 or K_D) or with vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in a small volume.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. [10]A non-heated control (RT) is essential.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 min). [11]4. Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Target X at each temperature point using a specific detection method, typically Western Blotting or an ELISA-based format like AlphaScreen. [10] * Plot the percentage of soluble Target X (relative to the non-heated control) against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates that 4-Hydroxy-3,5-dimethoxybenzamide stabilized Target X inside the cell, confirming target engagement. [12]

Conclusion

Confirming the direct binding of a small molecule like 4-Hydroxy-3,5-dimethoxybenzamide to its hypothesized protein target is a non-trivial but essential task in drug discovery. A single assay is insufficient. By employing an orthogonal validation strategy—starting with a rapid, high-throughput method like TSA, followed by detailed kinetic analysis with SPR, and culminating in physiological confirmation with CETSA—researchers can build a robust, multi-faceted case for the interaction. This rigorous, evidence-based approach provides the confidence needed to advance a promising compound through the development pipeline, ensuring that subsequent efforts are built on a solid foundation of proven target engagement.

References

  • Data-driven design of orthogonal protein-protein interactions. PubMed Central. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]

  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed. Available at: [Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. PubMed. Available at: [Link]

  • Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

  • Thermal shift assays for early-stage drug discovery. AXXAM. Available at: [Link]

  • CETSA. cetsa.com. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available at: [Link]

  • Protein-Targeting Drug Discovery. MDPI. Available at: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. sepa.es. Available at: [Link]

  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. NIH. Available at: [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Publications. Available at: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. Available at: [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. Available at: [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

  • Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Nuvisan. Available at: [Link]

  • Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. MDPI. Available at: [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. PubMed Central. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. Available at: [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • A new test set for validating predictions of protein-ligand interaction. PubMed. Available at: [Link]

  • Accurate Prediction of Ligand-Protein Interaction Affinities with Fine-Tuned Small Language Models. arXiv. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3,5-dimethoxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.